molecular formula C17H14F3N7O B11146719 [3-(2-pyrimidinylamino)phenyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

[3-(2-pyrimidinylamino)phenyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

Cat. No.: B11146719
M. Wt: 389.3 g/mol
InChI Key: OMGAQAGNNZKUBQ-UHFFFAOYSA-N
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Description

[3-(2-pyrimidinylamino)phenyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is a complex organic compound that belongs to the class of triazolopyrazine derivatives.

Chemical Reactions Analysis

Types of Reactions

[3-(2-pyrimidinylamino)phenyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [3-(2-pyrimidinylamino)phenyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has shown promise as an antibacterial agent. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, making it a potential candidate for the development of new antibiotics .

Medicine

In medicine, this compound has been investigated for its anticancer properties. It has been found to induce apoptosis in cancer cells through the mitochondrial apoptotic pathway, making it a potential therapeutic agent for cancer treatment .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure allows for the creation of materials with tailored functionalities .

Mechanism of Action

The mechanism of action of [3-(2-pyrimidinylamino)phenyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is mediated through the mitochondrial apoptotic pathway, where it up-regulates pro-apoptotic proteins like Bax and down-regulates anti-apoptotic proteins like Bcl2, leading to the activation of Caspase 3 and subsequent cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-(2-pyrimidinylamino)phenyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone apart from similar compounds is its unique combination of a pyrimidinylamino group and a trifluoromethyl group. This combination enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry .

Properties

Molecular Formula

C17H14F3N7O

Molecular Weight

389.3 g/mol

IUPAC Name

[3-(pyrimidin-2-ylamino)phenyl]-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone

InChI

InChI=1S/C17H14F3N7O/c18-17(19,20)15-25-24-13-10-26(7-8-27(13)15)14(28)11-3-1-4-12(9-11)23-16-21-5-2-6-22-16/h1-6,9H,7-8,10H2,(H,21,22,23)

InChI Key

OMGAQAGNNZKUBQ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C3=CC(=CC=C3)NC4=NC=CC=N4

Origin of Product

United States

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